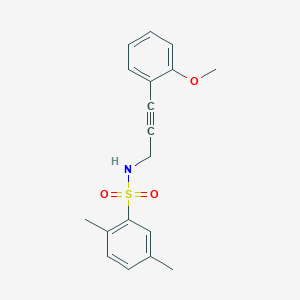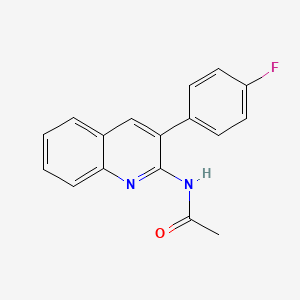
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with additional methoxy and propynyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenylacetylene and 2,5-dimethylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxyphenylacetylene is reacted with 2,5-dimethylbenzenesulfonyl chloride under an inert atmosphere, typically nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include:
Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Catalysts: Use of catalysts to lower the activation energy and increase the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antidepressant due to its interaction with the serotonergic system.
Biology: Used in studies involving enzyme inhibition and protein binding.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may modulate the activity of serotonin receptors, leading to its antidepressant effects . The compound’s structure allows it to fit into the active sites of these targets, altering their function and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(trifluoromethyl)phenyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.
2-(4-Methoxyphenyl)-N-(prop-2-yn-1-yl)acetamide: Used in various chemical research applications.
Uniqueness
N-(3-(2-methoxyphenyl)prop-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and propynyl groups, along with the sulfonamide moiety, make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H19NO3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[3-(2-methoxyphenyl)prop-2-ynyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H19NO3S/c1-14-10-11-15(2)18(13-14)23(20,21)19-12-6-8-16-7-4-5-9-17(16)22-3/h4-5,7,9-11,13,19H,12H2,1-3H3 |
InChI-Schlüssel |
OODZKYKUZFYAIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)


![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)
